molecular formula C11H14FNO2 B025031 ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate CAS No. 104880-95-7

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

Cat. No.: B025031
CAS No.: 104880-95-7
M. Wt: 211.23 g/mol
InChI Key: RNFBCJJCMLRNIG-UHFFFAOYSA-N
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Description

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of (2R)-2-amino-3-(4-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ethyl (2R)-2-nitro-3-(4-fluorophenyl)propanoate.

    Reduction: Formation of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanol.

    Substitution: Formation of ethyl (2R)-2-amino-3-(4-substituted phenyl)propanoate.

Scientific Research Applications

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2R)-2-amino-3-(4-chlorophenyl)propanoate
  • Ethyl (2R)-2-amino-3-(4-bromophenyl)propanoate
  • Ethyl (2R)-2-amino-3-(4-methylphenyl)propanoate

Uniqueness

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 2-amino-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFBCJJCMLRNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404341
Record name Ethyl 2-amino-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104880-95-7
Record name Ethyl 2-amino-3-(4-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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